molecular formula C17H18ClN3O3S B2786588 1-(4-Chlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203122-03-5

1-(4-Chlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2786588
CAS No.: 1203122-03-5
M. Wt: 379.86
InChI Key: ZWQXGWSKDLMYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative, which contains a 4-chlorophenyl group, a methylsulfonyl group, and a tetrahydroquinoline group. Urea derivatives are known to have a wide range of therapeutic and pharmacological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate or isothiocyanate with an amine. In this case, the amine would likely be a 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea linkage (-NH-CO-NH-), a 4-chlorophenyl group, a methylsulfonyl group (-SO2CH3), and a tetrahydroquinoline group. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The urea group could undergo hydrolysis, the chlorophenyl group could undergo nucleophilic aromatic substitution, and the tetrahydroquinoline group could undergo reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could increase its solubility in water, while the chlorophenyl group could increase its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many urea derivatives are used as inhibitors of various enzymes, so it’s possible that this compound could act in a similar manner .

Future Directions

The future directions for research on this compound could include further exploration of its potential therapeutic uses, as well as studies to better understand its physical and chemical properties .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c1-25(23,24)21-10-2-3-12-4-7-15(11-16(12)21)20-17(22)19-14-8-5-13(18)6-9-14/h4-9,11H,2-3,10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQXGWSKDLMYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.